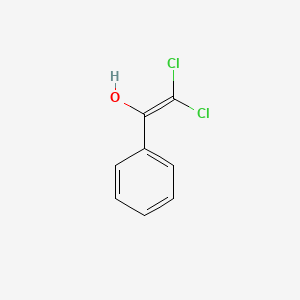![molecular formula C20H18Cl4N2 B14225368 5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827016-78-4](/img/structure/B14225368.png)
5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps :
Step 1: Preparation of 2,6-dichlorophenylboronic acid from 2,6-dichlorophenyl bromide.
Step 2: Formation of 4-(2,6-dichlorophenyl)piperidine by reacting 2,6-dichlorophenylboronic acid with piperidine.
Step 3: Synthesis of the indole core by reacting phenylhydrazine with a suitable ketone.
Step 4: Coupling of the indole core with 4-(2,6-dichlorophenyl)piperidine to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing advanced techniques such as catalytic reactions and continuous flow processes.
Analyse Des Réactions Chimiques
5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent in various in vitro studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, viral infections, and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways . The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, it may interact with enzymes involved in cell signaling pathways, thereby modulating cellular responses and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole can be compared with other indole derivatives that have similar structures and biological activities . Some similar compounds include:
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole:
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid: Another indole derivative with therapeutic potential, particularly as an FXR agonist for the treatment of dyslipidemia.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
827016-78-4 |
|---|---|
Formule moléculaire |
C20H18Cl4N2 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
5,6-dichloro-2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H18Cl4N2/c21-15-2-1-3-16(22)20(15)12-4-6-26(7-5-12)11-14-8-13-9-17(23)18(24)10-19(13)25-14/h1-3,8-10,12,25H,4-7,11H2 |
Clé InChI |
CVUSYXQHDFGCKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC(=C(C=C4N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
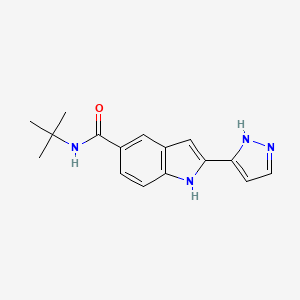

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
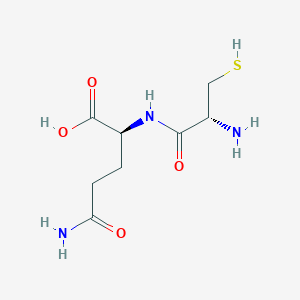
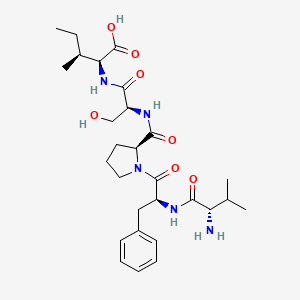
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
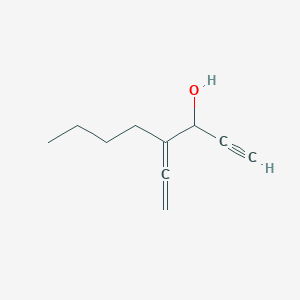
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
